2-(Propylthio)-4,6(1H,5H)-pyrimidinedione
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Overview
Description
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains a pyrimidine ring with a propylthio group attached to the second carbon and two keto groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-4,6(1H,5H)-pyrimidinedione typically involves the reaction of a suitable pyrimidine precursor with a propylthiol reagent. One common method is the nucleophilic substitution of a halogenated pyrimidine with propylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinediones.
Scientific Research Applications
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propylthio)-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The propylthio group and keto functionalities play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4,6(1H,5H)-pyrimidinedione: Similar structure but with a mercapto group instead of a propylthio group.
2-(Methylthio)-4,6(1H,5H)-pyrimidinedione: Contains a methylthio group instead of a propylthio group.
2-(Ethylthio)-4,6(1H,5H)-pyrimidinedione: Contains an ethylthio group instead of a propylthio group.
Uniqueness
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the propylthio group, which can impart different chemical and biological properties compared to its analogs. The length and hydrophobicity of the propyl group can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
187666-88-2 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-propylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h2-4H2,1H3,(H,8,9,10,11) |
InChI Key |
YGZSWBAYXOXPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=O)CC(=O)N1 |
Origin of Product |
United States |
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